molecular formula C22H21ClFN3O B2692292 N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1326819-97-9

N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine

Cat. No.: B2692292
CAS No.: 1326819-97-9
M. Wt: 397.88
InChI Key: JSQJVRPHJAFDHA-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine is a quinoline derivative characterized by:

  • A quinolin-4-amine core substituted with a fluorine atom at position 6.
  • A 3-(piperidin-1-ylcarbonyl) group at position 3, introducing a lipophilic and conformationally flexible moiety.
  • A 3-chloro-4-methylphenyl group at position 4, providing steric bulk and electron-withdrawing properties.

Properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O/c1-14-5-7-16(12-19(14)23)26-21-17-11-15(24)6-8-20(17)25-13-18(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQJVRPHJAFDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine typically involves multi-step organic

Biological Activity

N-(3-chloro-4-methylphenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, with CAS number 1326819-97-9, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClFN2OC_{21}H_{20}ClFN_2O with a molecular weight of 397.9 g/mol. The compound features a quinoline backbone substituted with a piperidine moiety, which is essential for its biological activity.

PropertyValue
CAS Number1326819-97-9
Molecular FormulaC21H20ClFN2O
Molecular Weight397.9 g/mol

Research indicates that this compound exhibits activity as a dopamine receptor modulator , particularly influencing the D3 dopamine receptor (D3R). The D3R is implicated in several neuropsychiatric disorders, making compounds that selectively target this receptor valuable in therapeutic contexts.

  • Dopamine Receptor Interaction :
    • The compound has been shown to promote β-arrestin translocation and G protein activation specifically at the D3R, leading to downstream effects such as pERK phosphorylation .
    • Its selectivity for D3R over D2R minimizes side effects commonly associated with broader dopamine receptor agonists.
  • Neuroprotective Effects :
    • In preclinical models, compounds similar to this compound have demonstrated neuroprotective properties against neurodegeneration induced by toxins like MPTP and 6-OHDA .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapid absorption post-administration.
  • Distribution : High affinity for brain tissue due to lipophilicity.
  • Metabolism : Primarily via hepatic pathways, although specific metabolic pathways for this compound require further investigation.
  • Excretion : Predominantly renal excretion of metabolites.

Case Study 1: Neuroprotection in Animal Models

In a study examining the effects of various D3R agonists, this compound was evaluated for its neuroprotective effects in mice subjected to MPTP-induced neurotoxicity. Results indicated that treatment with the compound significantly reduced dopaminergic neuron loss compared to controls, suggesting a protective mechanism mediated through D3R activation .

Case Study 2: Selectivity Profiling

A comparative analysis was conducted to assess the selectivity of this compound against other GPCRs (G-protein-coupled receptors). The results highlighted its exceptional selectivity for D3R over D2R and other aminergic receptors, reinforcing its potential as a therapeutic agent with fewer side effects associated with broader receptor activation .

Comparison with Similar Compounds

Substituent Variations on the Aniline Moiety

Compound Name Substituent on Aniline Key Features Reference
Target Compound 3-Chloro-4-methylphenyl Combines chloro (electron-withdrawing) and methyl (steric bulk) groups.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((2-methylbenzyl)oxy)quinolin-4-amine (Compound 7) 3-Chloro-4-fluorophenyl Fluorine enhances electronegativity; methoxy and benzyloxy groups improve solubility. Yield: 61.5% .
N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-7-(1H-pyrazol-4-yl)quinolin-4-amine (Compound 31) 3-Chloro-4-(3-fluorobenzyloxy)phenyl Bulky benzyloxy group may reduce membrane permeability. Yield: ~50% .

Modifications at Position 3 of the Quinoline Core

Compound Name Position 3 Substituent Impact on Properties Reference
Target Compound Piperidin-1-ylcarbonyl Enhances lipophilicity and introduces hydrogen-bonding potential.
7-Chloro-N-(2-(4-(dipyridin-2-ylmethyleneamino)piperidin-1-yl)ethyl)quinolin-4-amine (Compound 19) Dipyridin-2-ylmethyleneamino-piperidine Rigid aromatic system may limit conformational flexibility. Purity: 99% .
N-(3-Chlorophenyl)-6-(trifluoromethyl)quinolin-4-amine Trifluoromethyl High electronegativity improves metabolic stability. CAS: 873943-00-1 .

Key Insight : The piperidin-1-ylcarbonyl group in the target compound offers a unique balance of flexibility and polarity, contrasting with the rigid dipyridyl or highly electronegative trifluoromethyl groups in analogs .

Fluorine Substitution Patterns

Compound Name Fluorine Position Role in Activity Reference
Target Compound Position 6 May enhance binding to hydrophobic pockets in target proteins.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(2-phenoxyethoxy)quinolin-4-amine (Compound 8) Position 4 (aniline) Fluorine at the aniline ring improves electronic interactions. Yield: 67.8% .
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Compound 8) Position 6 (Br) and aniline (difluoromethyl) Bromine increases molecular weight; difluoromethyl enhances solubility .

Key Insight : Fluorine at position 6 in the target compound likely optimizes steric and electronic compatibility with biological targets compared to bromine or aniline-ring fluorination .

Structure-Activity Relationship (SAR) Trends

Aniline Substituents : Chloro and methyl groups enhance target affinity by balancing hydrophobicity and steric effects .

Position 3 Modifications : Piperidin-1-ylcarbonyl groups improve metabolic stability compared to amine-linked moieties .

Fluorine Placement : Fluorine at position 6 optimizes electronic interactions without excessive steric hindrance .

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